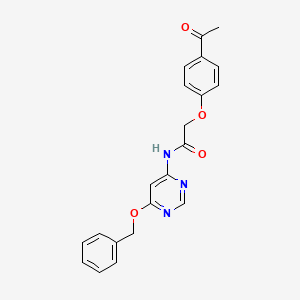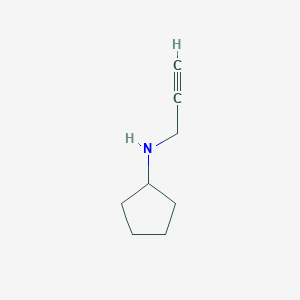![molecular formula C14H12N4O B2613504 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile CAS No. 2034264-81-6](/img/structure/B2613504.png)
3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . This class of compounds has been synthesized as building blocks for medicinal chemistry .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been studied . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .科学的研究の応用
Synthesis and Functionalization of Heteroaromatics
The synthesis of novel functionalized heteroaromatic compounds, including pyrazine derivatives, is a significant area of interest. These compounds are crucial for developing new chemical reactions and rearrangements, offering insights into synthetic chemistry's evolving landscape. Studies have uncovered new rearrangements and corrected previously erroneous structural assignments of several molecules, highlighting the complexity and potential of heteroaromatic chemistry. This research underlines the importance of advanced analytical techniques in accurately determining molecular structures and the potential for discovering novel chemical transformations in heteroaromatic compound synthesis (Moustafa et al., 2017).
Pharmaceutical Applications
Pyrazine derivatives, including those structurally related to 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile, have been extensively studied for their pharmacological properties. These compounds have been found to possess a wide range of biological activities, making them of great interest in drug discovery and development. The versatility of pyrazine derivatives in pharmacology stems from their ability to act as scaffolds for synthesizing compounds with antibacterial, antifungal, anticancer, and antiviral properties. The ongoing exploration of these derivatives showcases the potential for developing new therapeutic agents based on pyrazine chemistry (Ferreira & Kaiser, 2012).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to significantly enhance the creation of novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research into these derivatives demonstrates the critical role of heteroaromatic compounds in developing advanced materials for optoelectronic applications, highlighting the intersection between organic chemistry and material science (Lipunova et al., 2018).
High Energy Density Materials
Research into high-nitrogen azine energetic materials, including pyrazine derivatives, underscores their potential in the field of energetic materials. These compounds have been studied for their application in propellants, mixed explosives, and gas generators, offering possibilities for enhancing burning rates, reducing sensitivity, and improving detonation performance. The exploration of azine energetic compounds reflects the ongoing efforts to develop materials with improved performance characteristics for various applications in the energy sector (Chen & Ba, 2019).
作用機序
Target of Action
The primary target of the compound 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The compound interacts with the HBV core protein, leading to changes in its conformation and subsequently inhibiting the virus’s ability to replicate .
Biochemical Pathways
The compound 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the normal function of the protein, which is essential for the replication of the virus . The downstream effects include a reduction in the production of new viral particles .
Result of Action
The result of the action of 3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile is the inhibition of HBV replication . This is achieved by the compound’s interaction with the HBV core protein, leading to a decrease in the production of new viral particles .
特性
IUPAC Name |
3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-9-11-2-1-3-12(8-11)14(19)17-6-7-18-13(10-17)4-5-16-18/h1-5,8H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAHNANVYOHFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)
![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)
![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)



![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2613434.png)
![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)

![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)
![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)

